molecular formula C6H9N3O3 B13450995 3-(2-Hydroxyethyl)-5-(hydroxyimino)-2-methyl-3,5-dihydro-4H-imidazol-4-one CAS No. 113385-77-6

3-(2-Hydroxyethyl)-5-(hydroxyimino)-2-methyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B13450995
CAS No.: 113385-77-6
M. Wt: 171.15 g/mol
InChI Key: MIMCHLYAZAFBNX-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-5-(hydroxyimino)-2-methyl-3,5-dihydro-4H-imidazol-4-one is a chemical compound with a unique structure that includes both hydroxyethyl and hydroxyimino functional groups

Properties

CAS No.

113385-77-6

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

3-(2-hydroxyethyl)-2-methyl-5-nitrosoimidazol-4-ol

InChI

InChI=1S/C6H9N3O3/c1-4-7-5(8-12)6(11)9(4)2-3-10/h10-11H,2-3H2,1H3

InChI Key

MIMCHLYAZAFBNX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1CCO)O)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)-5-(hydroxyimino)-2-methyl-3,5-dihydro-4H-imidazol-4-one can be achieved through several synthetic routes. One common method involves the reaction of hydroximoyl chlorides with dinitromethane sodium salt, followed by conversion of the resulting 1-substituted 1-hydroxyimino-2,2-dinitroethanes into dipotassium or disodium salts. These salts are then subjected to nitrosation with sodium nitrite in acetic acid or with dinitrogen tetroxide .

Industrial Production Methods

the general principles of large-scale organic synthesis, such as the use of flow microreactor systems for efficient and sustainable production, could be applied to the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-5-(hydroxyimino)-2-methyl-3,5-dihydro-4H-imidazol-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(2-Hydroxyethyl)-5-(hydroxyimino)-2-methyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-5-(hydroxyimino)-2-methyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the hydroxyethyl group may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Hydroxyethyl)-5-(hydroxyimino)-2-methyl-3,5-dihydro-4H-imidazol-4-one is unique due to its combination of hydroxyethyl and hydroxyimino groups, which confer distinct chemical reactivity and potential biological activity.

Biological Activity

3-(2-Hydroxyethyl)-5-(hydroxyimino)-2-methyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound with the molecular formula C₇H₁₀N₄O₃. Its unique structure, featuring a hydroxyl group, an imine functional group, and a dihydroimidazole ring, contributes to its potential biological activities. This article reviews the compound's biological activity, examining its synthesis, mechanisms of action, and potential applications in various fields.

The compound is characterized by:

  • Hydroxyl Group : Enhances solubility in aqueous environments.
  • Imine Functional Group : Contributes to reactivity and biological interactions.
  • Dihydroimidazole Ring : Provides structural stability and potential for diverse biological interactions.

Biological Activity Overview

Research indicates that 3-(2-Hydroxyethyl)-5-(hydroxyimino)-2-methyl-3,5-dihydro-4H-imidazol-4-one exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.
  • Cytotoxicity : The compound has shown cytotoxic effects in vitro against cancer cell lines. The IC50 values indicate its potential as an anticancer agent, with specific derivatives exhibiting enhanced activity.
  • Antioxidant Properties : The presence of the hydroxyl and hydroxyimino groups suggests that this compound may act as a radical scavenger, protecting cells from oxidative stress.

Synthesis Methods

Various synthesis methods for 3-(2-Hydroxyethyl)-5-(hydroxyimino)-2-methyl-3,5-dihydro-4H-imidazol-4-one have been documented. Key methods include:

  • Condensation Reactions : Utilizing appropriate precursors to form the imine linkage.
  • Hydroxylation Techniques : Introducing the hydroxyethyl group through nucleophilic substitution reactions.

Study 1: Antibacterial Activity

A study assessed the antibacterial efficacy of 3-(2-Hydroxyethyl)-5-(hydroxyimino)-2-methyl-3,5-dihydro-4H-imidazol-4-one against multiple bacterial strains. Results indicated:

  • Effective Concentrations : The compound exhibited significant bacteriostatic activity at concentrations as low as 100 µg/cm³.
  • Comparison with Standard Antibiotics : Its effectiveness surpassed that of conventional antibiotics like ampicillin against certain strains.

Study 2: Cytotoxicity Profiling

In vitro testing on various cancer cell lines revealed:

CompoundCell LineIC50 (µg/cm³)
3-(2-Hydroxyethyl)-5-(hydroxyimino)-2-methyl-3,5-dihydro-4H-imidazol-4-oneA549 (Lung)< 0.125
HeLa (Cervical)< 0.125
MCF7 (Breast)0.068

The results indicate promising potential for further development as an anticancer agent.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Cell Membrane Disruption : Interaction with lipid bilayers leading to increased permeability.
  • Enzyme Inhibition : Potential inhibition of key metabolic enzymes in bacterial and cancer cells.
  • Radical Scavenging : Neutralization of reactive oxygen species (ROS), reducing oxidative damage in cells.

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